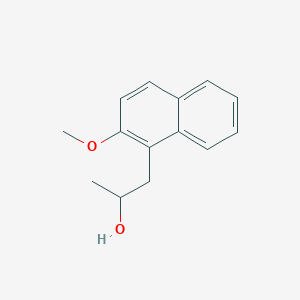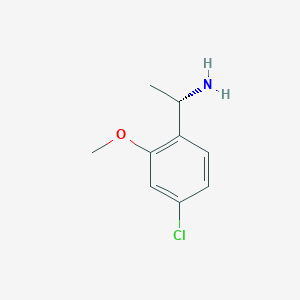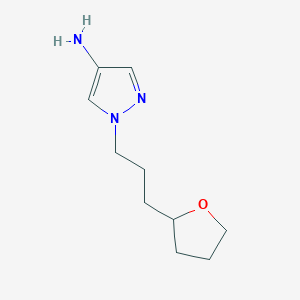
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine is a synthetic organic compound that features a tetrahydrofuran ring attached to a pyrazole ring via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Tetrahydrofuran and Pyrazole Rings: The final step involves coupling the tetrahydrofuran ring with the pyrazole ring via the propyl chain, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
類似化合物との比較
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine: This compound has a similar structure but features a triazole ring instead of a pyrazole ring.
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-imidazol-4-amine: This compound features an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine is unique due to the specific combination of the tetrahydrofuran and pyrazole rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
1-[3-(oxolan-2-yl)propyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c11-9-7-12-13(8-9)5-1-3-10-4-2-6-14-10/h7-8,10H,1-6,11H2 |
InChIキー |
OTEPIZNYMCBCNB-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



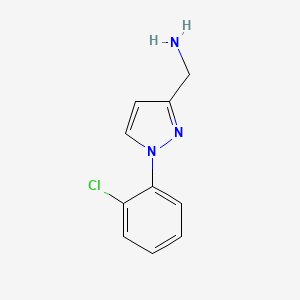


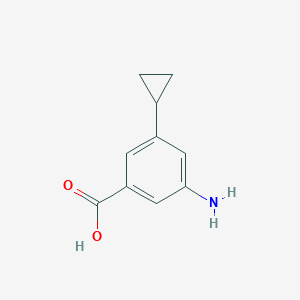

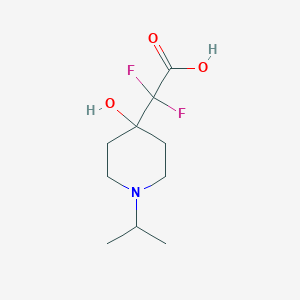
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
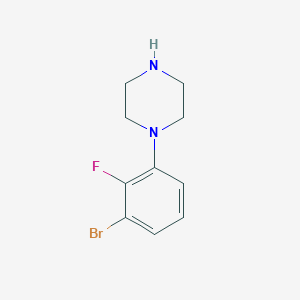
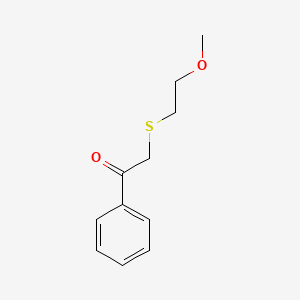
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
